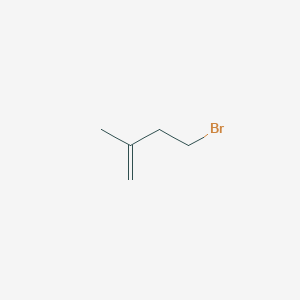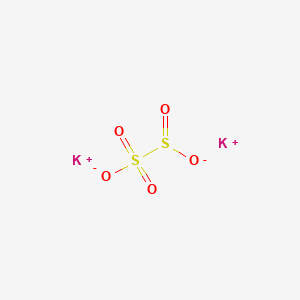
Kaliummetabisulfit
Übersicht
Beschreibung
Potassium metabisulfite, also known as potassium pyrosulfite, is a white crystalline powder with a pungent odor. Its chemical formula is K₂S₂O₅. This compound is primarily used as an antioxidant and chemical sterilant. It is commonly used in the food and beverage industry, particularly in winemaking and brewing, to prevent oxidation and preserve the color and flavor of the products .
Wirkmechanismus
Target of Action
Potassium metabisulfite’s primary target is microorganisms such as bacteria and fungi, especially in the food and beverage industry . It is also used as an antioxidant, protecting both the color and delicate flavors of wine .
Mode of Action
Potassium metabisulfite works by releasing sulfur dioxide (SO2) , a potent antimicrobial and antioxidant agent . When added to food or beverages, it forms sulfur dioxide, which acts as a disinfectant . It inhibits the growth of bacteria and fungi, particularly in the brewing industry .
Pharmacokinetics
It is known to decompose at 190 °c, yielding potassium sulfite and sulfur dioxide .
Result of Action
The primary result of potassium metabisulfite’s action is the inhibition of microbial growth, ensuring the safety and longevity of food and beverages . As an antioxidant, it also protects the color and delicate flavors of products like wine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of potassium metabisulfite. For instance, it is more soluble in water (450 g/L at 20 °C) than in ethanol . Its antimicrobial action might be more effective in aqueous environments. Furthermore, it decomposes at high temperatures (190 °C), which can affect its stability and efficacy .
Wissenschaftliche Forschungsanwendungen
Kaliummetabisulfit hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Es wird als Konservierungsmittel in biologischen Proben verwendet, um mikrobielles Wachstum zu verhindern.
Medizin: Es wird bei der Herstellung bestimmter pharmazeutischer Formulierungen verwendet.
Industrie: Es wird häufig in der Lebensmittel- und Getränkeindustrie als Konservierungsmittel, Antioxidans und Stabilisator verwendet.
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Freisetzung von Schwefeldioxid (SO₂) aus, wenn es in Wasser gelöst wird. Schwefeldioxid wirkt als Desinfektionsmittel und Antioxidans, das die Farbe und den Geschmack von Lebensmitteln und Getränken schützt. Das Schwefeldioxid reagiert auch mit Oxidationsmitteln, wodurch die positive Wertigkeit des Schwefelatoms von 4 auf 6 erhöht wird .
Ähnliche Verbindungen:
Natriummetabisulfit (Na₂S₂O₅): Chemisch sehr ähnlich zu this compound und wird oft austauschbar verwendet.
Kaliumbisulfit (KHSO₃): Eine weitere schwefelhaltige Verbindung mit ähnlichen konservierenden Eigenschaften.
Natriumbisulfit (NaHSO₃): Wird als Konservierungsmittel und Antioxidans in verschiedenen Anwendungen eingesetzt.
Einzigartigkeit: this compound ist einzigartig in seiner Fähigkeit, sowohl als Antioxidans als auch als chemisches Sterilisierungsmittel zu wirken. Es wird besonders in der Lebensmittel- und Getränkeindustrie bevorzugt, da es den Farb- und Geschmacksverlust von Produkten effektiv verhindert, ohne ihren Geschmack signifikant zu verändern .
Biochemische Analyse
Biochemical Properties
Potassium metabisulfite serves vital roles through its antioxidant and antimicrobial activities . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
Potassium metabisulfite has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, potassium metabisulfite exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium metabisulfite change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of potassium metabisulfite vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Potassium metabisulfite is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
Potassium metabisulfite is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Kaliummetabisulfit kann synthetisiert werden, indem eine Lösung von Kaliumhydroxid mit Schwefeldioxid behandelt wird. Die Reaktion verläuft wie folgt:
2SO2+2KOH→K2S2O5+H2O
Diese Reaktion findet typischerweise bei Raumtemperatur statt und führt zur Bildung von this compound und Wasser .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound durch Reaktion von Schwefeldioxid mit Kaliumcarbonat bei Temperaturen zwischen 50 °C und 80 °C und einem pH-Wert zwischen 4 und 7,5 hergestellt. Der Prozess umfasst drei Hauptschritte:
- Behandlung einer Lösung von Kaliumhydroxid und/oder Kaliumcarbonat mit Schwefeldioxid, um Kaliumsulfit zu erhalten.
- Weitere Reaktion von Kaliumsulfit mit Schwefeldioxid, um Kaliumbisulfit zu bilden.
- Abkühlung der Reaktionsmischung, um this compound zu produzieren, gefolgt von Filtration oder Zentrifugation .
Analyse Chemischer Reaktionen
Reaktionstypen: Kaliummetabisulfit unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu Kaliumsulfat (K₂SO₄) und Schwefeldioxid (SO₂) Gas oxidiert werden.
Reduktion: Es wirkt als Reduktionsmittel in bestimmten chemischen Reaktionen.
Substitution: Es kann an Sulfonierungsreaktionen teilnehmen, bei denen es als Schwefeldioxidsurrogat wirkt.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: This compound reagiert mit Oxidationsmitteln, um Wärme und möglicherweise brennbare Produkte zu erzeugen.
Säuren: In Gegenwart von Säuren erzeugt es gasförmiges Schwefeldioxid.
Elektrochemische Bedingungen: Es kann unter elektrochemischen Bedingungen verwendet werden, um Sulfonatester zu synthetisieren.
Hauptprodukte:
Kaliumsulfat (K₂SO₄): Während Oxidationsprozessen gebildet.
Sulfonatester: Produziert durch elektrochemische Mehrkomponentenreaktionen mit Alkenen und Alkoholen.
Vergleich Mit ähnlichen Verbindungen
Sodium Metabisulfite (Na₂S₂O₅): Chemically very similar to potassium metabisulfite and often used interchangeably.
Potassium Bisulfite (KHSO₃): Another sulfur-containing compound with similar preservative properties.
Sodium Bisulfite (NaHSO₃): Used as a preservative and antioxidant in various applications.
Uniqueness: Potassium metabisulfite is unique in its ability to act as both an antioxidant and a chemical sterilant. It is particularly favored in the food and beverage industry due to its effectiveness in preserving the color and flavor of products without significantly altering their taste .
Eigenschaften
CAS-Nummer |
16731-55-8 |
|---|---|
Molekularformel |
H2KO5S2 |
Molekulargewicht |
185.25 g/mol |
InChI |
InChI=1S/K.H2O5S2/c;1-6(2)7(3,4)5/h;(H,1,2)(H,3,4,5) |
InChI-Schlüssel |
QYFCZKXURBJLPZ-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)S(=O)(=O)[O-].[K+].[K+] |
Kanonische SMILES |
OS(=O)S(=O)(=O)O.[K] |
Color/Form |
White crystals or crystalline powder White powde |
Dichte |
2.3 g/cu cm Relative density (water = 1): 2.34 |
melting_point |
Decomposes at approximately 150 °C |
Key on ui other cas no. |
16731-55-8 |
Physikalische Beschreibung |
Potassium metabisulfite appears as a white granular or powdery solid with a sharp odor of sulfur dioxide. Decomposes at 150 to 190 °C. Density 2.3 g / cm3. Contact severely irritates skin, eyes, and mucous membranes. Low toxicity. Used as a food preservative and an antioxidant. Dry Powder; Other Solid Colourless crystals or white crystalline powder A white granular or powdery solid with a sharp odor of sulfur dioxide; [CAMEO] WHITE CRYSTALLINE POWDER WITH PUNGENT ODOUR. |
Piktogramme |
Corrosive; Irritant |
Haltbarkeit |
When stored at a maximum temperature of 25 °C and a maximum relative humidity of 45%, the shelf life is 6 months. |
Löslichkeit |
Freely soluble in water; insoluble in alcohol Reacts with acid solutions; insoluble in ethanol 49.5 g/100 g water at 25 °C Solubility in water, g/100ml at 25 °C: 49.5 (good) |
Synonyme |
Disulfurous Acid Dipotassium Salt; Potassium Pyrosulfite; Pyrosulfurous Acid Dipotassium Salt; Dipotassium Disulfite; Dipotassium Metabisulfite; Dipotassium Pyrosulfite; E 224; Kadifit; Potassium Disulfite (K2S2O5); Potassium Metabisulfite; Potassium |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
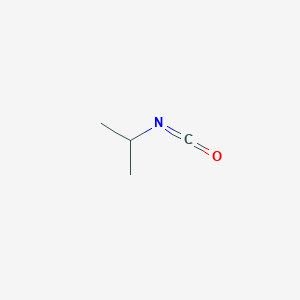
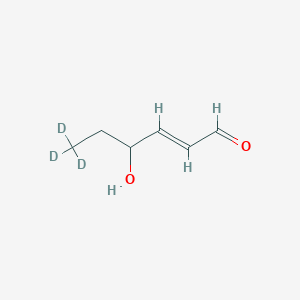

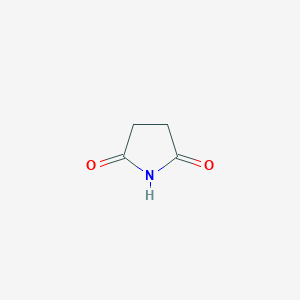
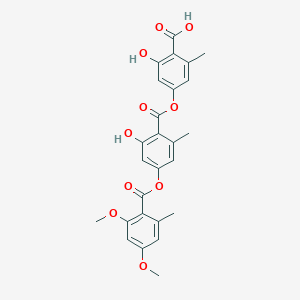

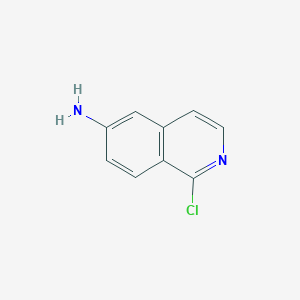

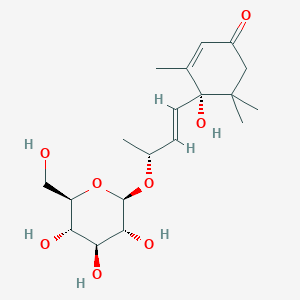
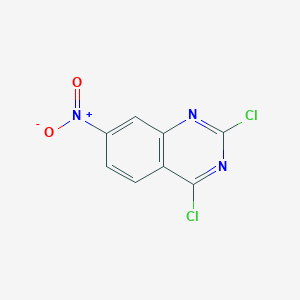
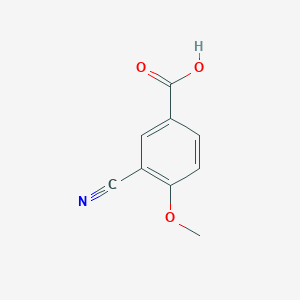
![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)
